1-Naphthyl isocyanate

HPLC Derivatization Analytical Chemistry

Choose 1-naphthyl isocyanate for its superior naphthalene-based fluorophore, which enables sensitive HPLC fluorescence detection of non-chromophoric analytes at low ng/mL levels—performance unattainable with phenyl isocyanate. It is validated for plasma choline (CV <6%) and aliskiren (LOD 0.5 ng/mL) assays, serves as a chiral resolution reagent for β-blocker enantiomers, and acts as a key building block for cationic aromatic urethanes. This electrophilic reagent delivers reproducible, high-sensitivity derivatization that generic alternatives cannot match.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 86-84-0
Cat. No. B1211104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl isocyanate
CAS86-84-0
Synonyms1-isocyanatonaphthalene
1-naphthyl isocyanate
alpha-naphthyl isocyanate
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C=O
InChIInChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
InChIKeyBDQNKCYCTYYMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Isocyanate (CAS 86-84-0): Aromatic Isocyanate for HPLC Derivatization and Polymer Modification


1-Naphthyl isocyanate (CAS 86-84-0) is an aromatic monoisocyanate characterized by a naphthalene ring system attached to a reactive isocyanate (-NCO) functional group. This compound serves as a versatile electrophilic reagent, primarily utilized as a derivatization agent in high-performance liquid chromatography (HPLC) to enable fluorescence or UV detection of analytes lacking native chromophores . It also functions as a key intermediate in the synthesis of polymers, particularly cationic aromatic urethanes [1]. Its physical properties include a density of 1.177 g/mL at 25 °C and a boiling point of 267 °C at 761 mmHg .

Why 1-Naphthyl Isocyanate Cannot Be Directly Substituted with Phenyl Isocyanate or Other In-Class Reagents


While aromatic isocyanates like phenyl isocyanate share the same reactive NCO functional group, the extended naphthalene π-system in 1-naphthyl isocyanate imparts unique photophysical and steric properties that are critical for its performance in specific applications. For instance, the naphthyl moiety confers inherent fluorescence upon derivatization, enabling detection in the lower ng/mL range, a capability absent in simple phenyl derivatives [1]. Furthermore, steric bulk significantly alters reaction kinetics; a-naphthyl isocyanate exhibits different reactivity profiles compared to phenyl isocyanate in nucleophilic addition reactions [2]. Consequently, substituting 1-naphthyl isocyanate with a less expensive or more readily available analog without re-optimizing reaction conditions and detection methods can lead to assay failure or material property deficiencies.

Quantitative Differentiation: 1-Naphthyl Isocyanate Performance Benchmarks Against Comparator Reagents


Analytical Derivatization: Superior Reproducibility and Sensitivity vs. Common Acylating Agents

In a comparative study evaluating four derivatization agents for HPLC, 1-naphthyl isocyanate (NIC) was the only reagent to provide both good reproducibility and a satisfactory detection limit. The other tested reagents—3,5-dinitrobenzoyl chloride, phenyl isocyanate, and 1-naphthoyl chloride—failed to meet these combined criteria [1]. For a specific application, a method using NIC for aliskiren in human plasma achieved a detection limit of 0.5 ng/mL and a quantification limit of 1.0 ng/mL, with intra- and inter-day assay precision below 4.2% relative standard deviation [2].

HPLC Derivatization Analytical Chemistry

Enantioselective HPLC: Enabling Fluorescence Detection of Aminoalcohols in the Lower ng/mL Range

Derivatization of therapeutically relevant aminoalcohols with 1-naphthyl isocyanate yields fluorescent urea derivatives. This enabled an HPLC method with fluorometric detection in the lower ng mL⁻¹ range [1]. This sensitivity is unattainable with standard UV detection of underivatized aminoalcohols, which lack a chromophore, or with derivatives formed by non-fluorescent reagents like phenyl isocyanate [2].

Chiral Chromatography Fluorescence Detection Pharmaceutical Analysis

Steric Influence on Cyclotrimerization: Forming 1,1'-Binaphthyl Anion Radicals via a Unique Pathway

The potassium metal reduction of aryl isocyanates, including phenyl, p-tolyl, 3,5-dimethylphenyl, 4-biphenylyl, and 1-naphthyl, in THF with 18-crown-6 leads to the formation of triaryl isocyanurate anion radicals. However, only the 1,1′-binaphthyl anion radical (derived from 1-naphthyl isocyanate) was found to undergo a subsequent cyclodehydrogenation reaction, forming the perylene anion radical [1]. This demonstrates a unique reactivity pathway dictated by the steric bulk of the naphthyl group.

Organic Synthesis Mechanistic Chemistry Radical Chemistry

High-Purity Specification: ≥99.0% (GC) Grade for Reproducible HPLC Derivatization

For demanding HPLC derivatization applications, 1-naphthyl isocyanate is available as a specialized LiChropur™ grade with an assay of ≥99.0% (GC) . This level of purity is critical for minimizing side reactions and ensuring the formation of a single, well-defined derivative peak. While technical grade material (e.g., ~95% purity) is available , the use of lower-purity reagents can introduce contaminants that interfere with chromatographic separation or reduce derivatization efficiency.

Analytical Reagents Chromatography Quality Control

Procurement-Driven Applications: Where 1-Naphthyl Isocyanate Demonstrates Verifiable Performance Advantages


Trace-Level Bioanalysis of Non-Chromophoric Analytes (e.g., Choline, Aliskiren, Aminoalcohols)

When quantifying compounds lacking a native chromophore or fluorophore in complex biological matrices, 1-naphthyl isocyanate is a proven derivatization reagent. It enables sensitive and reproducible HPLC analysis with fluorescence or UV detection, achieving limits of detection in the lower ng/mL range [REFS-1, REFS-2]. This performance is validated in methods for plasma choline (CV <6%) and aliskiren (LOD 0.5 ng/mL), establishing it as a reliable choice over less sensitive or non-fluorescent alternatives [REFS-3, REFS-4].

Enantioselective Chromatography for Pharmaceutical Quality Control and Pharmacokinetics

The chiral resolution of β-blockers and other aminoalcohols is effectively achieved through pre-column derivatization with 1-naphthyl isocyanate. The resulting diastereomeric urea derivatives are separable on chiral stationary phases and exhibit strong fluorescence, facilitating the accurate determination of enantiomeric purity in drug substances and biological samples. This application leverages the compound's unique ability to confer both stereochemical distinction and high sensitivity [1].

Synthesis of Cationic Aromatic Urethanes for Advanced Material Science

1-Naphthyl isocyanate is a specific building block for synthesizing cationic aromatic urethanes . These polymers are engineered for applications requiring enhanced performance, such as in automotive and electronic components, where the naphthyl group can impart desirable thermal, mechanical, or electro-optical properties. Its role as a precise molecular precursor is distinct from that of bulk isocyanates used in commodity polyurethane foams [5].

Investigating Cholangiolitic Hepatotoxicity in Preclinical Models

In toxicology research, 1-naphthyl isocyanate serves as a specific tool for studying mechanisms of liver injury. It is a key metabolite of the hepatotoxicant 1-naphthylisothiocyanate (ANIT) and is used to investigate cholangiolitic hepatotoxicity in laboratory animals [6]. This application is distinct and requires a well-characterized, high-purity reagent to ensure reproducible in vivo results .

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